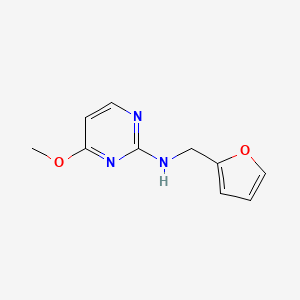
(3S,4S,5S)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring multiple functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and stereochemistry. Common synthetic routes may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions.
Introduction of the acetamido group: This step may involve acylation reactions.
Addition of the diallylamino group: This can be done through nucleophilic substitution reactions.
Attachment of the pentan-3-yloxy group: This step may involve etherification reactions.
Esterification to form the ethyl ester: This can be achieved through esterification reactions using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce saturated or partially reduced compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could affect cellular signaling pathways, altering cellular responses.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.
類似化合物との比較
Similar Compounds
Similar compounds to Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate may include other cyclohexene derivatives with similar functional groups. Examples could be:
- Ethyl (3S,4S,5S)-4-acetamido-5-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(butan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
The uniqueness of Ethyl (3S,4S,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H36N2O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
ethyl (3S,4S,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20-,21-/m0/s1 |
InChIキー |
UFUJITNCLJSDST-ACRUOGEOSA-N |
異性体SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
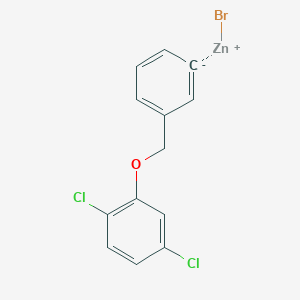

![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
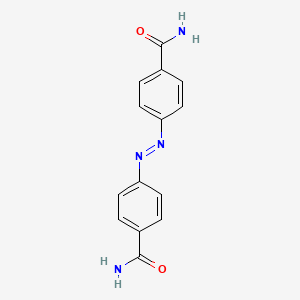

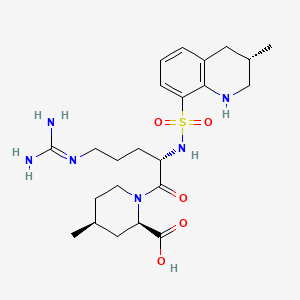
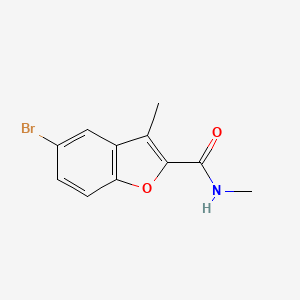
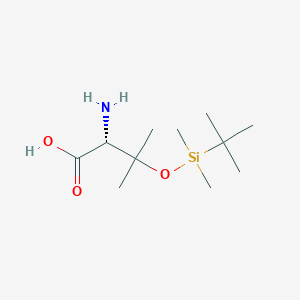

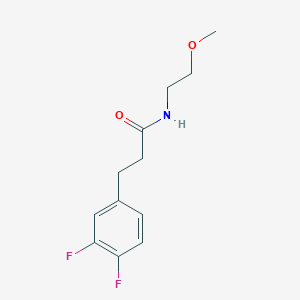

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
